Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-
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Overview
Description
Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- is an organic compound with the molecular formula C15H13NO3 It is known for its unique structure, which includes a benzoic acid moiety linked to a methoxyphenyl group through a methyleneamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- typically involves the condensation of 4-methoxybenzaldehyde with anthranilic acid. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting Schiff base is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction produces amines. Substitution reactions result in various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxybenzoic acid: Shares a similar benzoic acid core but differs in the functional groups attached.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, but with different connectivity and functional groups.
Uniqueness
Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
60027-80-7 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-19-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3,(H,17,18) |
InChI Key |
SZIDPRXJWMIIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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